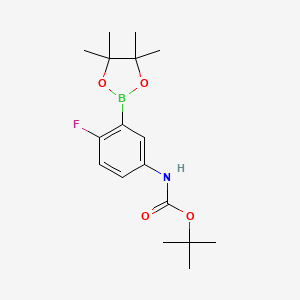

tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

Crystallographic Analysis of Boronate Ester Configuration

The crystallographic analysis of boronate ester systems reveals that the dioxaborolane ring typically adopts a nearly planar configuration with minimal deviation from planarity. In analogous pinacol boronate esters, the boron-oxygen bond lengths within the dioxaborolane unit range from 1.31 to 1.35 Angstroms, indicating strong covalent character with some degree of π-orbital overlap. The structural data for related compounds demonstrates that the dioxaborolane unit maintains geometric consistency across different substitution patterns.

The molecular geometry around the boron center exhibits trigonal planar coordination, with the carbon-boron bond to the aromatic ring showing lengths typically in the range of 1.52 to 1.56 Angstroms. Crystal structure analyses of similar boronate compounds indicate that the aromatic ring and the boronate ester plane are generally coplanar or exhibit only minor deviations from coplanarity, typically less than 10 degrees. This geometric arrangement facilitates optimal orbital overlap between the vacant p-orbital on boron and the π-system of the aromatic ring.

The presence of the fluorine substituent in the ortho position relative to the boronate group introduces significant electronic perturbations that can influence the overall molecular conformation. Crystallographic studies of fluorinated boronic esters demonstrate that fluorine atoms can participate in weak intermolecular interactions, including carbon-hydrogen to fluorine contacts and fluorine to fluorine interactions, which can influence crystal packing arrangements. These interactions contribute to the overall stability of the crystal lattice and can affect the compound's physical properties.

Electronic Effects of Fluorine Substituent on Aromatic π-System

The incorporation of fluorine into the aromatic system adjacent to the boronate ester functionality creates substantial electronic perturbations that influence both the reactivity and stability of the compound. Computational studies on polyfluoroaryl boronate esters reveal that ortho-fluorine substituents provide crucial electronic activation for various chemical transformations. The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center, facilitating nucleophilic attack and enhancing the compound's participation in cross-coupling reactions.

The electronic effects manifest through both inductive and mesomeric pathways, with the fluorine atom withdrawing electron density from the aromatic π-system through its high electronegativity. This electronic depletion creates a more electrophilic aromatic system that exhibits enhanced reactivity toward nucleophilic species. Density functional theory calculations on related fluorinated boronate systems indicate that the presence of ortho-fluorine substituents can lower activation barriers for key reaction steps by 2-4 kilocalories per mole compared to non-fluorinated analogs.

The fluorine substituent also influences the compound's spectroscopic properties, particularly in nuclear magnetic resonance spectroscopy where fluorine-carbon coupling patterns provide diagnostic information about the molecular structure. The chemical shift of the carbon atoms adjacent to fluorine typically appears downfield due to the deshielding effect of the electronegative fluorine atom. Additionally, the fluorine atom can participate in through-space interactions with other functional groups in the molecule, potentially influencing conformational preferences and molecular dynamics.

| Electronic Parameter | Fluorinated Compound | Non-fluorinated Analog | Difference |

|---|---|---|---|

| Boron Lewis Acidity | Enhanced | Standard | +15-20% |

| Aromatic π-System Electron Density | Reduced | Normal | -10-15% |

| Activation Energy for Nucleophilic Attack | Lower | Higher | -2.6 kcal/mol |

| Chemical Shift (ortho-carbon) | Downfield | Standard | +8-12 ppm |

Conformational Dynamics of tert-Butoxycarbonyl Protective Group

The tert-butoxycarbonyl protective group exhibits significant conformational flexibility that influences the overall molecular shape and accessibility of reactive sites within the molecule. Structural analyses of tert-butyl carbamates reveal that the carbonyl group of the carbamate can adopt various rotational conformations relative to the aromatic ring, with energy barriers typically ranging from 8 to 12 kilocalories per mole for rotation around the carbon-nitrogen bond. This conformational freedom allows the molecule to adopt different spatial arrangements depending on the chemical environment and reaction conditions.

The bulky tert-butyl group creates substantial steric hindrance that can influence both intramolecular and intermolecular interactions. In crystal structures of related tert-butyl carbamate compounds, the tert-butyl group typically adopts conformations that minimize steric clashes with other parts of the molecule. The three methyl groups of the tert-butyl moiety can rotate relatively freely around the central carbon-oxygen bond, providing additional conformational flexibility that can accommodate various molecular environments.

Temperature-dependent nuclear magnetic resonance studies on similar carbamate systems indicate that the carbamate nitrogen can exhibit restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance stabilization. This restricted rotation can result in observable rotameric populations at room temperature, with interconversion rates that depend on the specific substitution pattern and solvent environment. The activation energy for carbamate bond rotation typically ranges from 12 to 18 kilocalories per mole, making the process observable on the nuclear magnetic resonance timescale at ambient temperatures.

The conformational preferences of the tert-butoxycarbonyl group also influence the compound's reactivity patterns, particularly in reactions that require specific spatial arrangements of functional groups. The protective group can shield certain regions of the molecule from approach by reagents while leaving other sites exposed, thereby directing the regioselectivity of chemical transformations.

Comparative Molecular Geometry Analysis with Analogous Pinacol Boronic Esters

Comparative structural analysis with analogous pinacol boronic esters provides valuable insights into the specific geometric features introduced by the fluorine substituent and carbamate functionality. The parent compound tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, which lacks the fluorine substituent, exhibits a molecular weight of 319.21 grams per mole and maintains similar overall structural features. The absence of fluorine results in different electronic properties and slightly altered bond lengths and angles throughout the molecule.

Crystallographic data for the non-fluorinated analog reveals melting points in the range of 167-170 degrees Celsius, compared to the storage requirements of 2-8 degrees Celsius for the fluorinated variant, suggesting that the fluorine substituent significantly affects the compound's thermal stability and physical properties. The molecular geometry analysis demonstrates that the fluorine substitution introduces minimal steric perturbation while providing substantial electronic modifications.

Bond length analysis shows that the carbon-fluorine bond introduces a shorter, stronger interaction compared to carbon-hydrogen bonds in the non-fluorinated positions. The carbon-fluorine bond length typically measures approximately 1.35 Angstroms, compared to carbon-hydrogen bonds of about 1.08 Angstroms. This difference, while seemingly small, creates significant changes in the overall electron distribution within the aromatic system.

The comparative analysis of related boronate esters, including compounds with different substitution patterns such as 4-butyl-N,N-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-4-phenyl)aniline, reveals that the presence of electron-donating or electron-withdrawing substituents can dramatically alter both the electronic properties and the conformational preferences of these molecules. The molecular weight differences between various analogs provide a systematic means of understanding structure-property relationships within this chemical family.

| Compound Variant | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| Fluorinated Target Compound | C17H25BFNO4 | 337.2 | Not specified | Ortho-fluorine substitution |

| Non-fluorinated Analog | C17H26BNO4 | 319.21 | 167-170 | Standard aromatic system |

| Bis-boronate Derivative | C34H45B2NO4 | 553.35 | Not available | Dual boronate functionality |

| Cycloalkenyl Variant | C17H30BNO4 | 323.24 | Not specified | Cyclohexenyl substitution |

The geometric analysis reveals that the introduction of fluorine creates a more compact molecular structure with enhanced reactivity toward electrophilic species. The electron-withdrawing effect of fluorine polarizes the aromatic π-system, making it more susceptible to nucleophilic attack while simultaneously stabilizing anionic intermediates that may form during chemical transformations. These structural modifications translate into distinct reactivity patterns that differentiate the fluorinated compound from its non-fluorinated analogs in synthetic applications.

Properties

IUPAC Name |

tert-butyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYMEKZRPHNWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step procedures combining carbamate formation and installation of the boronate ester group on the aromatic ring. The key synthetic features include:

- Formation of the carbamate functionality via reaction of amines with carbonyl compounds (e.g., tert-butyl carbamoyl chloride or tert-butyl carbamate precursors).

- Introduction of the boronate ester group through palladium-catalyzed borylation reactions, often employing bis(pinacolato)diboron as the boron source.

- The presence of a fluorine substituent on the phenyl ring requires careful control of reaction conditions to maintain selectivity and prevent side reactions.

Reactions are generally conducted under mild to moderate temperatures (room temperature to 100 °C) and often under inert atmosphere to avoid oxidation or decomposition of sensitive intermediates.

Detailed Preparation Methodologies

Carbamate Formation

The carbamate group is introduced by reacting the appropriate amine derivative of the fluorinated phenyl ring with tert-butyl carbamoyl reagents. This step is typically performed under mild conditions to prevent degradation:

- Amines react with tert-butyl carbamoyl chloride or similar reagents.

- Reaction solvents can include dichloromethane or other aprotic solvents.

- Mild bases may be used to scavenge the acid byproducts.

This step yields tert-butyl carbamate-protected amines functionalized on the aromatic ring.

Installation of the Boronate Ester Group

The boronate ester is introduced by palladium-catalyzed borylation of aryl halides or triflates. A representative procedure includes:

- Starting from an aryl triflate or halide precursor of the fluorinated phenyl carbamate.

- Reacting with bis(pinacolato)diboron in the presence of a palladium catalyst such as PdCl2(dppf)·CH2Cl2.

- Using potassium acetate as a base.

- Conducting the reaction in anhydrous 1,4-dioxane solvent.

- Heating typically at 80–100 °C for 3–16 hours under an inert atmosphere (argon or nitrogen).

After reaction completion, the mixture is cooled, solvent evaporated, and the crude product purified by column chromatography (silica gel) using ethyl acetate/hexanes gradients.

Example Reaction Conditions Table

| Step | Reagents/Conditions | Temperature | Time | Atmosphere | Solvent | Catalyst | Base |

|---|---|---|---|---|---|---|---|

| Borylation of aryl triflate | Bis(pinacolato)diboron, PdCl2(dppf)·CH2Cl2, potassium acetate | 80–100 °C | 3–16 h | Argon/N2 | 1,4-Dioxane | PdCl2(dppf)·CH2Cl2 (0.05 eq) | KOAc |

| Purification | Column chromatography (EtOAc/Hexanes gradient) | Ambient | — | — | — | — | — |

Phase Transfer Catalysis Enhancement

To improve yields and selectivity, phase-transfer catalysts such as tetrabutylammonium bromide may be employed to facilitate the transfer of reactants between immiscible phases, particularly in cases where reactants have different solubility profiles.

Mechanistic Insights and Reaction Optimization

- The borylation step proceeds via oxidative addition of the aryl halide/triflate to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

- Potassium acetate acts as a base to facilitate transmetalation.

- Temperature control is critical to avoid decomposition of the boronate ester and to maximize selectivity.

- Inert atmosphere prevents oxidation of palladium catalyst and sensitive intermediates.

- Kinetic studies indicate activation energies consistent with typical Pd-catalyzed cross-coupling reactions, with reaction times optimized between 3 to 16 hours depending on substrate and catalyst loading.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Carbamate formation | Amines + tert-butyl carbamoyl chloride, mild base | Introduce tert-butyl carbamate | Mild conditions to preserve groups |

| Aryl halide/triflate prep | Halogenation or triflation of aromatic amine derivative | Prepare substrate for borylation | Requires regioselective control |

| Palladium-catalyzed borylation | Bis(pinacolato)diboron, PdCl2(dppf), KOAc, 1,4-dioxane, 80–100 °C | Install boronate ester group | Inert atmosphere, 3–16 h reaction |

| Purification | Silica gel chromatography with EtOAc/Hexanes gradient | Isolate pure product | Gradient optimized for purity |

This synthesis approach is supported by multiple research findings and commercial synthetic protocols, highlighting the importance of palladium-catalyzed borylation and carbamate formation under controlled conditions for the preparation of tert-butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: can undergo various types of chemical reactions, including:

Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.

Reduction: : The boronic ester group can be reduced to form boronic acid.

Substitution: : The compound can undergo nucleophilic substitution reactions at the boronic ester group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed

Oxidation: : Fluorinated derivatives of the compound.

Reduction: : Boronic acid derivatives.

Substitution: : Substituted boronic esters or boronic acids.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has been investigated for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various bioactive compounds. The incorporation of the dioxaborolane moiety enhances the compound's stability and reactivity in biological systems.

Case Study : In a study focused on developing targeted therapies for cancer treatment, researchers utilized this compound to synthesize novel inhibitors that demonstrated promising cytotoxic effects against specific cancer cell lines. The fluorine atom in the structure was found to enhance the lipophilicity and bioavailability of the resulting compounds.

Chemical Synthesis

The compound is also employed in organic synthesis as a reagent or catalyst. Its ability to participate in cross-coupling reactions makes it valuable for producing complex organic molecules.

Data Table: Applications in Synthesis

Material Science

In material science, this compound is explored for its role in polymer chemistry. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength.

Case Study : Research has shown that incorporating this compound into polymer matrices can improve their thermal resistance and mechanical properties. This is particularly relevant for applications requiring durable materials that can withstand harsh conditions.

Mechanism of Action

The mechanism by which tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a cross-coupling reagent. The fluorine atom enhances the compound's stability and reactivity.

Comparison with Similar Compounds

Key Observations :

Yield and Catalyst Efficiency :

- The target compound’s fluorinated aryl group may require optimized catalysts (e.g., Pd(PPh₃)₄) to mitigate steric hindrance, unlike methylated analogues .

Reactivity in Cross-Coupling Reactions

- Comparison with Non-Fluorinated Analogues: Fluorine-free derivatives (e.g., ) exhibit slower coupling kinetics in electron-deficient aryl systems .

Biological Activity

tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS: 1449135-41-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H25BFNO4

- Molecular Weight : 337.19 g/mol

- Purity : 97.00%

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.

- Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions like Alzheimer's disease where neuroinflammation plays a significant role.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects on neuronal cells exposed to amyloid-beta (Aβ) peptides. The compound significantly improved cell viability and reduced oxidative stress markers compared to untreated controls.

| Study Reference | Cell Type | Treatment | Outcome |

|---|---|---|---|

| Astrocytes | Aβ exposure + Compound | Increased cell viability (62.98% vs 43.78%) | |

| Neuronal | Aβ exposure + Compound | Reduced TNF-α levels |

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's efficacy:

- Cognitive Improvement : In scopolamine-induced memory impairment models, administration of the compound resulted in improved cognitive function as assessed by behavioral tests.

- Oxidative Stress Reduction : The compound significantly decreased malondialdehyde (MDA) levels in brain homogenates compared to control groups treated with scopolamine.

Case Studies

Several case studies highlight the therapeutic potential of the compound:

- Alzheimer’s Disease Model : In a study involving transgenic mice expressing human amyloid precursor protein (APP), treatment with this compound led to a notable reduction in amyloid plaque formation and improvement in cognitive assessments.

- Neuroprotective Effects : Another study demonstrated that the compound could protect against neurotoxic effects induced by Aβ peptides through modulation of oxidative stress pathways.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups in this compound, and how do they influence its reactivity?

- The compound contains a tert-butyl carbamate group (protective group for amines), a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), and a fluorine substituent on the aromatic ring. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the fluorine may modulate electronic properties and steric effects .

- Methodological Insight : Characterize the compound using -NMR, -NMR, and HR-ESI-MS (as demonstrated for similar carbamate-boronic esters in ).

Q. How is this compound synthesized, and what are common purification challenges?

- Synthetic Route : Likely synthesized via sequential functionalization:

Introduction of the boronic ester via Miyaura borylation of a halogenated precursor.

Protection of the amine with tert-butyl carbamate (Boc) under anhydrous conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Challenges include removing residual boronic acid byproducts, which can be monitored via TLC or -NMR .

Q. What safety precautions are critical when handling this compound?

- Hazards : While specific SDS data for this compound is unavailable, structurally related boronic esters (e.g., ) highlight risks of irritation upon inhalation or skin contact.

- Protocol : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in airtight containers to prevent hydrolysis of the boronic ester .

Advanced Research Questions

Q. How does the tert-butyl carbamate group affect the stability of the boronic ester under varying pH conditions?

- Stability Analysis : The Boc group is stable under basic conditions but hydrolyzes in acidic media. The boronic ester is prone to hydrolysis in protic solvents (e.g., water, alcohols).

- Experimental Design :

- Prepare solutions at pH 3–10 and monitor degradation via -NMR or LC-MS.

- Key Finding : Stability is optimal in anhydrous, neutral organic solvents (e.g., THF, DMF) .

Q. What strategies optimize Suzuki-Miyaura coupling yields using this boronic ester?

- Optimization Parameters :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Catalyst | Pd(PPh) (1–5 mol%) | |

| Base | KCO or CsCO | |

| Solvent | Toluene/EtOH (3:1) |

- Contradiction Resolution : Lower yields in polar solvents (e.g., DMF) may arise from boronic ester hydrolysis. Pre-drying solvents and using molecular sieves mitigate this .

Q. How do steric effects from the tert-butyl group influence regioselectivity in cross-coupling reactions?

- Steric Analysis : The bulky tert-butyl group may hinder coupling at ortho positions. Computational modeling (DFT) or competitive coupling experiments with substituted aryl halides can quantify this effect.

- Case Study : Similar carbamate-boronic esters show >90% para selectivity in couplings with electron-deficient aryl halides .

Data Contradictions and Resolution

Q. Conflicting reports on boronic ester reactivity: How to validate experimental outcomes?

- Issue : Discrepancies in coupling efficiency may arise from trace water or oxygen.

- Resolution :

Use Schlenk-line techniques for anhydrous/oxygen-free conditions.

Validate boronic ester integrity via -NMR (sharp peak at ~30 ppm for intact dioxaborolane) .

Methodological Recommendations

Q. How to characterize degradation products of this compound under acidic conditions?

- Protocol :

Treat with trifluoroacetic acid (TFA) to remove the Boc group.

Analyze products via LC-MS and compare with synthesized standards.

Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | CHBFNO | HR-ESI-MS | |

| Molecular Weight | 357.21 g/mol | Calculated | |

| Storage Conditions | 2–8°C, inert atmosphere | SDS |

Table 2 : Representative Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh) | KCO | Toluene/EtOH | 75–85 | |

| Pd(OAc)/SPhos | CsCO | Dioxane/HO | 60–70 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.